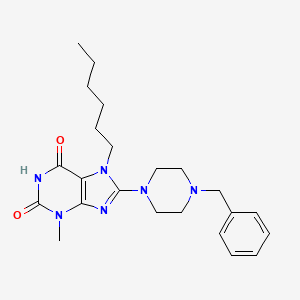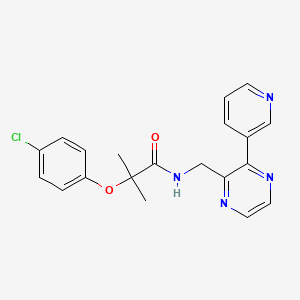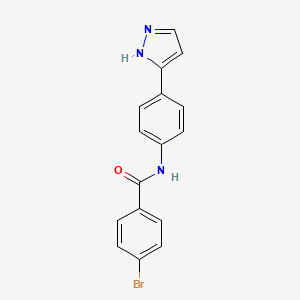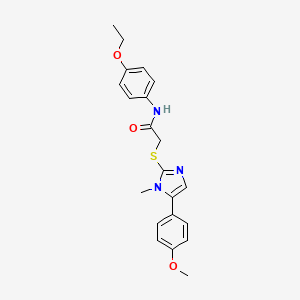
8-(4-benzylpiperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-benzylpiperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BHMPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BHMPD belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo pyrimidine derivatives, have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
By inhibiting CDK2, these compounds can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. In the context of cancer treatment, this can result in the reduction of tumor growth .
Advantages and Limitations for Lab Experiments
One of the main advantages of BHMPD is its unique chemical structure, which makes it a promising candidate for further research. Additionally, BHMPD has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of BHMPD is its synthetic nature, which may limit its applicability in certain biological systems.
Future Directions
There are several future directions for research on BHMPD. One area of interest is the development of BHMPD-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another area of interest is the investigation of BHMPD's effects on the immune system, and its potential as an immunomodulatory agent. Additionally, further research is needed to elucidate the mechanism of action of BHMPD, and to identify its molecular targets.
Synthesis Methods
The synthesis of BHMPD involves several steps and requires expertise in organic chemistry. One of the commonly used methods for the synthesis of BHMPD is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. The resulting imine is then reduced to the corresponding amine, which is further reacted with a purine derivative to obtain BHMPD.
Scientific Research Applications
BHMPD has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, BHMPD has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In drug discovery, BHMPD has been used as a lead compound for the development of novel drugs targeting specific proteins and enzymes. In neuroscience, BHMPD has been studied for its effects on neurotransmitters and receptors, and its potential as a therapeutic agent for various neurological disorders.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-4-5-9-12-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)17-18-10-7-6-8-11-18/h6-8,10-11H,3-5,9,12-17H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSWWQLQMCSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2948414.png)
![2-{[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2948415.png)

![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2948420.png)

![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)




![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)

